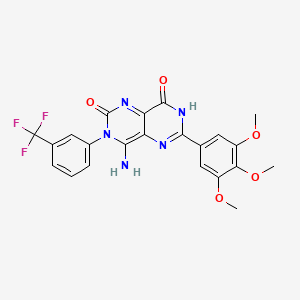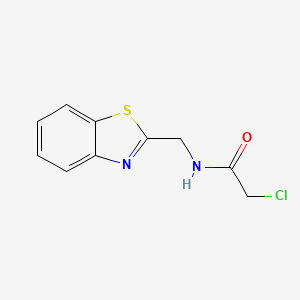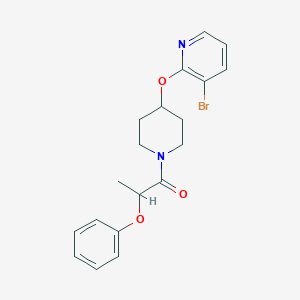
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential to serve as a therapeutic agent for various diseases. This compound is a small molecule that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Research on related bromopyridine and piperidine compounds has explored various chemical transformations essential for creating complex organic molecules. For example, studies have shown that bromopyridinone derivatives can undergo the Favorsky rearrangement to yield products with potential utility in medicinal chemistry and synthetic organic chemistry. Such transformations are crucial for developing new synthetic pathways for pharmaceuticals and advanced materials (Krinitskaya, 1997).
Crystal Structure Analysis
Crystallographic studies on piperidine derivatives have provided insights into their molecular conformations, which is vital for understanding their reactivity and potential interactions with biological targets. For instance, the crystal structures of piperidine compounds have been analyzed to determine the effects of different substituents on their spatial arrangement, which can influence their pharmacological properties (Raghuvarman et al., 2014).
Antimicrobial Activity
The synthesis of novel pyrrolidin-3-cyanopyridine derivatives, including those related to bromopyridine and piperidine, has been investigated for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against a range of aerobic and anaerobic bacteria, highlighting their potential as leads for developing new antibacterial agents (Bogdanowicz et al., 2013).
Antioxidant Properties
Research into the catalytic oxidation of phenolic antioxidants by hindered piperidine compounds has shed light on their interactions during the thermal processing of polymers. This work contributes to our understanding of the stability and degradation mechanisms of polymers, which is crucial for improving the performance and longevity of polymeric materials (Allen, 1980).
Hyperbranched Polymers
The use of piperidine-4-one derivatives in the synthesis of hyperbranched polymers with a 100% degree of branching illustrates the versatility of these compounds in materials science. Such polymers have applications in coatings, adhesives, and as modifiers for enhancing the properties of composite materials (Sinananwanich et al., 2009).
Eigenschaften
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQWBVRMUBVXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)
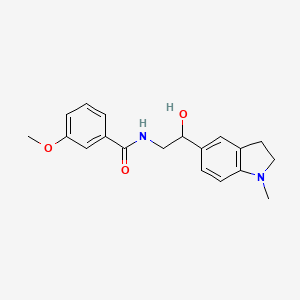
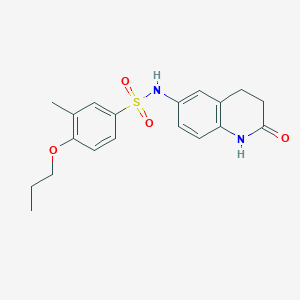
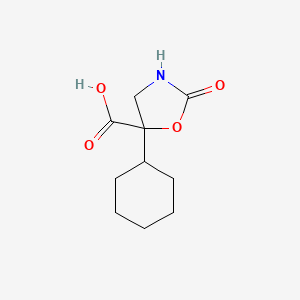
![2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid](/img/structure/B2584546.png)
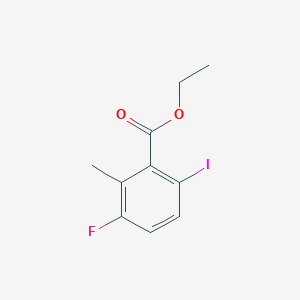
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)
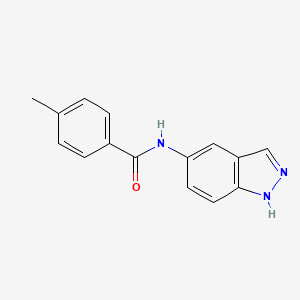

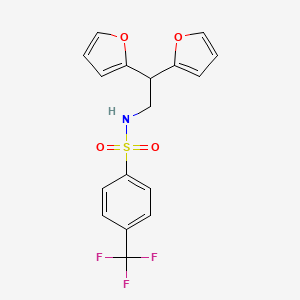
![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)
